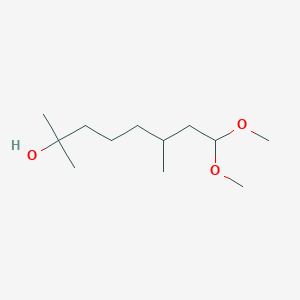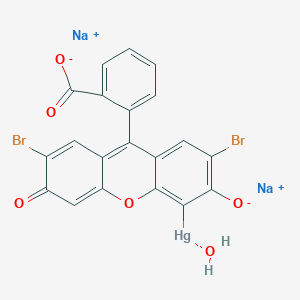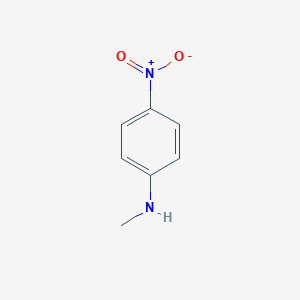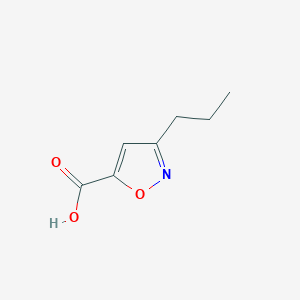
1,3-Propanodiol
Descripción general
Descripción
1,3-Propanedithiol, also known as propane-1,3-dithiol, is an organic compound with the chemical formula HSCH₂CH₂CH₂SH. This compound is a dithiol, meaning it contains two thiol (–SH) groups. It is a colorless liquid with a strong, unpleasant odor and is primarily used as a reagent in organic synthesis .
Aplicaciones Científicas De Investigación
1,3-Propanedithiol has several applications in scientific research:
Chemistry:
- Used as a reagent for the protection of carbonyl compounds by forming cyclic dithioacetals (1,3-dithianes).
- Acts as a precursor in the synthesis of cyclic dithioacetal derivatives of carbonyl compounds.
Biology:
- Employed in the study of enzyme mechanisms involving thiol groups.
Medicine:
- Utilized in the synthesis of pharmaceutical compounds, such as tiapamil.
Industry:
- Used in the preparation of diiron propanedithiolate hexacarbonyl by reacting with triiron dodecacarbonyl.
- Acts as a flavoring agent in the food industry .
Mecanismo De Acción
Target of Action
1,3-Propanedithiol is a chemical compound with the formula HSCH2CH2CH2SH . It is mainly used for the protection of aldehydes and ketones via their reversible formation of dithianes . The primary targets of 1,3-Propanedithiol are therefore aldehydes and ketones, where it acts as a protecting group.
Mode of Action
The compound interacts with its targets (aldehydes and ketones) through a process known as thiol-thione tautomerism . A prototypical reaction is its formation of 1,3-dithiane from formaldehyde . The reactivity of this dithiane illustrates the concept of umpolung .
Biochemical Pathways
1,3-Propanedithiol is involved in the synthesis of tiapamil . It also reacts with metal ions to form chelate rings . An example is the synthesis of the derivative diiron propanedithiolate hexacarbonyl upon reaction with triiron dodecacarbonyl .
Result of Action
The molecular and cellular effects of 1,3-Propanedithiol’s action are primarily seen in its role as a protecting group for aldehydes and ketones. By forming dithianes, it allows these compounds to undergo reactions that they might otherwise be too reactive for .
Action Environment
The action of 1,3-Propanedithiol can be influenced by various environmental factors. For instance, in the biomanufacturing of 1,3-propanediol from glycerol, environmental stresses such as glycerol and 1,3-propanediol concentrations, accumulation of 3-hydroxypropionaldehyde, and by-product synthesis can affect the biosynthesis of this bio-product .
Análisis Bioquímico
Biochemical Properties
1,3-Propanedithiol is known for its role in the protection of aldehydes and ketones via their reversible formation of dithianes
Molecular Mechanism
It is known to react with metal ions to form chelate rings
Metabolic Pathways
1,3-Propanedithiol has been shown to be involved in a synthetic metabolic pathway enabling direct biosynthesis of 1,3-propanediol (PDO) from glucose via the Krebs cycle intermediate malate
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Propanedithiol can be synthesized through several methods. One common method involves the reaction of 1,3-dichloropropane with sodium hydrosulfide. The reaction proceeds as follows: [ \text{ClCH}_2\text{CH}_2\text{CH}_2\text{Cl} + 2 \text{NaSH} \rightarrow \text{HSCH}_2\text{CH}_2\text{CH}_2\text{SH} + 2 \text{NaCl} ]
Another method involves the reduction of 1,3-propanedisulfonyl chloride with lithium aluminum hydride: [ \text{ClSO}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{SO}_2\text{Cl} + 4 \text{LiAlH}_4 \rightarrow \text{HSCH}_2\text{CH}_2\text{CH}_2\text{SH} + 4 \text{LiAlH}_3\text{Cl} ]
Industrial Production Methods: Industrial production of 1,3-propanedithiol often involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products .
Análisis De Reacciones Químicas
1,3-Propanedithiol undergoes various chemical reactions, including:
Oxidation: 1,3-Propanedithiol can be oxidized to form 1,3-propanedisulfide: [ 2 \text{HSCH}_2\text{CH}_2\text{CH}_2\text{SH} + \text{I}_2 \rightarrow \text{CH}_2\text{CH}_2\text{CH}_2\text{S}_2 + 2 \text{HI} ]
Reduction: It can be reduced to form propane-1,3-dithiolates in the presence of reducing agents like lithium aluminum hydride.
Substitution: 1,3-Propanedithiol can undergo nucleophilic substitution reactions, where the thiol groups act as nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Iodine, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, water, organic solvents
Major Products:
Oxidation: 1,3-Propanedisulfide
Reduction: Propane-1,3-dithiolates
Substitution: Various substituted derivatives depending on the reactants used.
Comparación Con Compuestos Similares
1,3-Propanedithiol can be compared with other dithiols such as 1,2-ethanedithiol and 1,2-propanedithiol:
1,2-Ethanedithiol: Contains two thiol groups on adjacent carbon atoms. It is used similarly in organic synthesis but has different reactivity due to the position of the thiol groups.
1,2-Propanedithiol: Similar to 1,3-propanedithiol but with thiol groups on adjacent carbon atoms. It is also used in organic synthesis but has different physical and chemical properties.
Uniqueness of 1,3-Propanedithiol:
- The thiol groups in 1,3-propanedithiol are separated by two methylene groups, which affects its reactivity and the types of reactions it can undergo.
- It is particularly useful in forming cyclic dithioacetals and in the synthesis of metal complexes .
Propiedades
IUPAC Name |
propane-1,3-dithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8S2/c4-2-1-3-5/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLMKPKYJBQJNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8S2 | |
| Record name | 1,3-DIMERCAPTOPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20217 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059376 | |
| Record name | 1,3-Propanedithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,3-dimercaptopropane is a clear orange oil with a disagreeable odor. (NTP, 1992), Liquid with a disagreeable odor; [Merck Index] Clear orange liquid; [NTP] Clear colorless to pale yellow liquid; [Acros Organics MSDS], Liquid, liquid with odour of sulfur or meat | |
| Record name | 1,3-DIMERCAPTOPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20217 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Propanedithiol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19264 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,3-Propanedithiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031632 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1,3-Propanedithiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/503/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
336 °F at 760 mmHg (NTP, 1992), 169.00 to 173.00 °C. @ 760.00 mm Hg | |
| Record name | 1,3-DIMERCAPTOPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20217 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Propanedithiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031632 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
138 °F (NTP, 1992) | |
| Record name | 1,3-DIMERCAPTOPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20217 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), insoluble in water; miscible in fat | |
| Record name | 1,3-DIMERCAPTOPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20217 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Propanedithiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/503/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.0722 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.077-1.078 (d20/4) | |
| Record name | 1,3-DIMERCAPTOPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20217 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Propanedithiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/503/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
16.3 mmHg at 28 °F ; 22.8 mmHg at 77 °F; 34.6 mmHg at 108 °F (NTP, 1992), 22.8 [mmHg] | |
| Record name | 1,3-DIMERCAPTOPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20217 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Propanedithiol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19264 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
109-80-8 | |
| Record name | 1,3-DIMERCAPTOPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20217 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Propanedithiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanedithiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanedithiol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Propanedithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propane-1,3-dithiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.371 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-PROPANE DITHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4LUJ82U52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,3-Propanedithiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031632 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-110 °F (NTP, 1992), -79 °C | |
| Record name | 1,3-DIMERCAPTOPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20217 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Propanedithiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031632 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,3-propanedithiol interact with gold surfaces?
A1: 1,3-Propanedithiol (1,3-PDT) chemisorbs onto gold surfaces by dissociating into a monothiolate, forming strong gold-sulfur bonds. [] This interaction leads to the formation of self-assembled monolayers (SAMs), which can significantly alter the surface properties of gold. []
Q2: What is the evidence for multilayer formation of 1,3-propanedithiol on gold?
A2: Surface-enhanced Raman scattering (SERS) studies have revealed the presence of an S−S stretching band in 1,3-propanedithiol adsorbed on gold, even at submonolayer coverages. This observation suggests the formation of intermolecular disulfide bonds, indicating multilayer formation even at early stages of self-assembly. []
Q3: Does 1,3-propanedithiol exhibit conformational isomerism upon adsorption on gold?
A3: Yes, ab initio calculations combined with SERS spectral analysis indicate that 1,3-propanedithiol adopts different conformations around its C-S bonds upon adsorption on gold. At low concentrations, a GG conformation is favored, while a transition to a GT conformation is observed with increasing 1,3-propanedithiol concentration. []
Q4: What is the molecular formula and weight of 1,3-propanedithiol?
A4: The molecular formula of 1,3-propanedithiol is C3H8S2, and its molecular weight is 108.23 g/mol. []
Q5: How does the structure of 1,3-propanedithiol contribute to its ability to form dithioacetals?
A5: The two thiol (-SH) groups on 1,3-propanedithiol can react with carbonyl compounds, such as aldehydes and ketones, forming a cyclic thioacetal called 1,3-dithiane. This reaction is often used as a protective group for carbonyl compounds in organic synthesis. [, , , , , ]
Q6: What is significant about the crystal structure of 1,2,6,7,11,12-hexathia-cyclopentadecane, a macrocycle derived from 1,3-propanedithiol?
A6: The crystal structure of 1,2,6,7,11,12-hexathia-cyclopentadecane, a fifteen-membered macrocyclic polydisulfide formed from three 1,3-propanedithiol units, reveals a conformation distinct from crown ethers. This difference in conformational behavior has important implications for its coordination chemistry and potential applications. []
Q7: What is the significance of 1,3-propanedithiol in the context of mitomycin C, an antitumor drug?
A7: 1,3-propanedithiol, along with other dithiols, has been shown to play a crucial role in the activation and reaction mechanism of mitomycin C. Beyond reductively activating the drug, 1,3-propanedithiol participates in alkylation reactions, forming S,S’-crosslinks with mitomycin C. [] This interaction suggests the potential of mitomycin C as a mechanism-based inhibitor for enzymes possessing dithiol active sites.
Q8: How does the addition of 1,3-propanedithiol affect the morphology of dendrimer-gold nanocomposites?
A8: Adding 1,3-propanedithiol to solutions containing poly(amidoamine) dendrimer (PAMAM)-gold nanocomposites leads to significant changes in particle size. The mean particle size increases compared to systems without 1,3-propanedithiol. Interestingly, increasing the concentration of 1,3-propanedithiol results in a decrease in average particle size. These findings suggest a complex interplay between the dithiol and the nanocomposite components. []
Q9: Can 1,3-propanedithiol be used to modify polymer microspheres, and what applications does this modification offer?
A9: Yes, 1,3-propanedithiol can be used in polycondensation reactions with 1,6-dibromohexane in the presence of poly[styrene-alkylacrylamide] latex to create polymer microspheres with mercapto groups. [] These modified microspheres have shown potential in applications like ion adsorption, with high mercapto group content leading to preferential surface localization of the functional groups. []
Q10: How does superheated steam treatment affect the volatile compounds and quality characteristics of onions, particularly in relation to 1,3-propanedithiol?
A10: Superheated steam treatment of onions significantly reduces the levels of various volatile compounds, including 1,3-propanedithiol, which contribute to their pungent odor. [] This treatment method also positively affects quality characteristics, such as antioxidant activity, texture, and sensory properties, making it a promising approach for enhancing the palatability and shelf life of onions.
Q11: What makes lithium tetrafluoroborate a suitable catalyst for 1,3-dithiane formation using 1,3-propanedithiol?
A11: Lithium tetrafluoroborate acts as a Lewis acid catalyst, activating the carbonyl group of aldehydes and ketones, making them more susceptible to nucleophilic attack by 1,3-propanedithiol. [] This catalytic process enables efficient and chemoselective protection of carbonyl compounds under mild, solvent-free conditions.
Q12: Can bentonitic clay act as a catalyst for the synthesis of dithioacetals using 1,3-propanedithiol?
A12: Yes, bentonitic clay, specifically a type called TAFF, has proven to be an effective catalyst for synthesizing dithioacetals from 1,3-propanedithiol and various carbonyl compounds. [] This method offers a practical and high-yielding alternative for dithioacetal formation.
Q13: Describe the role of 1,3-propanedithiol in the synthesis of corrosion-inhibiting polythioesters.
A13: 1,3-Propanedithiol serves as a monomer, reacting with diacids or their derivatives to form polythioesters, which demonstrate significant corrosion-inhibitory properties on steel in saltwater environments. [] This application highlights the potential of 1,3-propanedithiol-based polymers in materials science and engineering.
Q14: How can 1,3-propanedithiol be employed in the preparation of open-chain chiral macrolide building blocks?
A14: 1,3-Propanedithiol plays a key role in transforming bicyclic acetals derived from 1,6-anhydrosugars into open-chain chiral 1,3-dithianes. This conversion is crucial for synthesizing building blocks used in the preparation of macrolides and other natural products. []
Q15: How have theoretical calculations been used to understand charge transport in 1,3-propanedithiol molecular junctions?
A15: First-principles calculations have been employed to simulate inelastic electron tunneling spectroscopy (IETS) of single 1,3-propanedithiol molecules sandwiched between gold electrodes. [] These simulations have revealed that even subtle changes in the junction's configuration, like varying the electrode separation, can drastically impact the IETS profile, providing valuable insights into the factors governing charge transport at the molecular level.
Q16: Have computational studies provided insights into the conformational flexibility of 1,3-propanedithiol?
A16: Yes, theoretical simulations coupled with rotational spectroscopy studies have revealed that the conformational landscape of 1,3-propanedithiol is governed by a balance between steric and electronic interactions. These studies suggest a greater degree of flexibility in the dithiol chain when in polar solvents compared to its isolated state. []
Q17: What is the relationship between the structure of cysteamine analogs and their somatostatin-depleting potency, and how does 1,3-propanedithiol fit into this structure-activity relationship?
A17: Studies on cysteamine analogs have shown that the presence of either a thiol (-SH) or an amine (-NH2) group on a 2 to 3 carbon alkyl or aryl chain is crucial for somatostatin-depleting activity. [] 1,3-Propanedithiol, possessing two thiol groups, aligns with this structural requirement and exhibits potent somatostatin-depleting activity. This activity is thought to be related to the electron affinity of the thiol radical.
Q18: How does the structure of 1,3-propanedithiol relate to its stability and what strategies can be employed to enhance its stability in formulations?
A18: While 1,3-propanedithiol is generally stable, its thiol groups are susceptible to oxidation. To enhance its stability in formulations, antioxidants or protective agents could be incorporated. Additionally, controlling factors like pH, temperature, and exposure to air and light can help minimize degradation.
Q19: What safety precautions should be taken when handling 1,3-propanedithiol?
A19: 1,3-Propanedithiol has a strong, unpleasant odor. It is crucial to handle this compound in a well-ventilated area or under a fume hood to minimize exposure. Additionally, wearing appropriate personal protective equipment, such as gloves and safety goggles, is essential to prevent skin and eye contact.
Q20: Can 1,3-propanedithiol be used in drug delivery systems, and if so, what advantages does it offer?
A20: While not directly discussed in the provided research, the thiol groups of 1,3-propanedithiol offer potential for conjugation to drug molecules or delivery vehicles. This could facilitate targeted delivery by exploiting the affinity of thiols for specific receptors or tissues. Additionally, the ability of 1,3-propanedithiol to form disulfide bonds could be harnessed for controlled drug release.
Q21: Are there any known biomarkers that can be used to monitor the effects of 1,3-propanedithiol in biological systems?
A21: While the provided research doesn't specifically identify biomarkers for 1,3-propanedithiol, its interaction with thiol-containing enzymes and its impact on cellular redox balance suggest potential biomarkers. Monitoring the activity of enzymes like glutathione reductase or assessing oxidative stress markers could provide insights into the biological effects of 1,3-propanedithiol.
Q22: What analytical techniques are commonly used to study the interactions of 1,3-propanedithiol with metal surfaces?
A22: Surface-sensitive techniques such as surface-enhanced Raman scattering (SERS) [], atomic force microscopy (AFM) [], X-ray photoelectron spectroscopy (XPS) [], and ellipsometry [] are frequently employed to characterize the adsorption behavior, structure, and properties of 1,3-propanedithiol on metal surfaces.
Q23: How is high-performance liquid chromatography (HPLC) used in studying reactions involving 1,3-propanedithiol?
A23: HPLC coupled with mass spectrometry (LC/MS) is a powerful tool for analyzing the products of reactions involving 1,3-propanedithiol, such as the formation of dithiolane or dithiane derivatives. [, ] This technique allows for separation and identification of different reaction products based on their retention times and mass-to-charge ratios.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



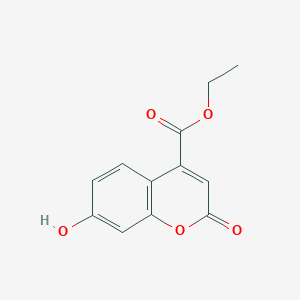
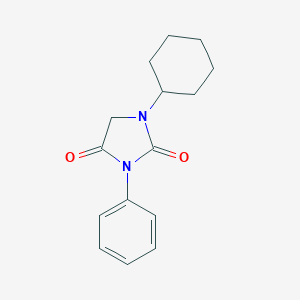
![Dibenzo[a,j]perylene](/img/structure/B87010.png)
